Dithio-2,2'-bis(N-methylbenzamide)-d6
Description
Contextualizing Thioamide and Dithioamide Architectures in Contemporary Chemical Sciences
Thioamides and dithioamides are analogs of amides where one or both oxygen atoms are replaced by sulfur. This substitution of a chalcogen atom from oxygen to sulfur introduces significant changes in the molecule's physicochemical properties. chemrxiv.org Thioamides are considered close isosteres of amides, sharing planar geometry and similar electronic properties, yet they exhibit notable differences. researchgate.netnih.gov For instance, the carbon-sulfur (C=S) bond in thioamides is longer than the carbon-oxygen (C=O) bond in amides, and thioamides are generally stronger hydrogen bond donors but weaker acceptors. nih.gov
These altered properties make thioamides valuable in various applications. In medicinal chemistry, they have been incorporated into bioactive compounds to enhance thermal and proteolytic stability or to improve pharmacokinetic profiles. chemrxiv.orgresearchgate.netnih.gov The unique spectroscopic signatures of thioamides, such as a UV absorption maximum around 265 nm and a distinct ¹³C NMR chemical shift for the thiocarbonyl carbon, also make them useful as spectroscopic probes for studying protein folding and dynamics. chemrxiv.orgnih.gov Furthermore, their versatile reactivity has established them as important building blocks and intermediates in the synthesis of various heterocyclic compounds. researchgate.netontosight.ai
The Emergence of Dithio-2,2'-bis(N-methylbenzamide) Scaffolds in Academic Investigations
Within the broader class of thioamide-containing molecules, Dithio-2,2'-bis(N-methylbenzamide) has emerged as a compound of interest in academic and industrial research. Its structure features two N-methylbenzamide units linked by a disulfide bond (-S-S-). ontosight.ai This scaffold has been investigated for several potential applications, stemming from its distinct chemical properties.
Research has explored its capacity for metal complexation, making it a candidate for the development of novel materials and catalysts. ontosight.ai Studies have also delved into the potential biological activities of Dithio-2,2'-bis(N-methylbenzamide), including antimicrobial and anticancer properties, highlighting its relevance in pharmaceutical development. ontosight.ai In a more industrial context, this compound has been identified as a cross-linking agent used in the vulcanization process to improve the physical properties, such as tensile strength and elasticity, of rubber products. lookchem.com It is also known as an intermediate in the synthesis of analogs of Axitinib, a tyrosine kinase inhibitor used in cancer therapy. chemicalbook.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | ontosight.aibiosynth.com |
| Molecular Weight | 332.44 g/mol | biosynth.com |
| CAS Number | 2527-58-4 | biosynth.com |
| Melting Point | 216.50 °C to 219 °C | lookchem.combiosynth.com |
| Boiling Point | 545.90 °C | lookchem.combiosynth.com |
| Density | 1.31 g/cm³ | lookchem.com |
Significance of Deuterated Analogs: A Focus on Dithio-2,2'-bis(N-methylbenzamide)-d6 in Mechanistic and Spectroscopic Research
The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium (B1214612) (²H or D), is a powerful technique in chemical research known as isotopic labeling. cernobioscience.comsynergyanalyticallabs.com Deuterated compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and enhancing spectroscopic analysis. synergyanalyticallabs.comnih.govresearchgate.net
In mechanistic studies, the substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," where the rate of a chemical reaction changes because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.govrsc.org Observing this effect helps researchers identify rate-determining steps in a reaction sequence. nih.govresearchgate.net
In spectroscopy, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), deuteration is used to simplify complex spectra and provide clearer data. cernobioscience.comnih.gov In ¹H NMR, replacing protons with deuterium renders those positions "invisible," reducing signal overlap and aiding in resonance assignment. portlandpress.comnih.gov In mass spectrometry, the known mass difference between the deuterated and non-deuterated (or "light") compound allows for its use as an internal standard for precise and accurate quantification of the analyte of interest. synergyanalyticallabs.comclearsynth.comresearchgate.net
This compound is the deuterated analog of Dithio-2,2'-bis(N-methylbenzamide), where six hydrogen atoms have been replaced by deuterium. chemicalbook.comorthandex.com This specific labeling makes it an essential labeled intermediate for research purposes. chemicalbook.com Its primary application lies in its use as a standard in quantitative analyses and as a probe in mechanistic studies involving its non-deuterated counterpart. For example, in metabolic studies of related pharmaceutical compounds, the d6 analog can be used as an internal standard to accurately track and quantify the parent drug and its metabolites via mass spectrometry. nih.gov The stability of the deuterium label ensures that it behaves almost identically to the parent compound during extraction and chromatographic separation, but is easily distinguished by its higher mass. clearsynth.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₀D₆N₂O₂S₂ | orthandex.com |
| Molecular Weight | 338.48 g/mol | orthandex.com |
| Storage Temperature | Store refrigerated | orthandex.com |
| Primary Use | Labelled intermediate for research | chemicalbook.com |
Properties
Molecular Formula |
C₁₆H₁₀D₆N₂O₂S₂ |
|---|---|
Molecular Weight |
338.48 |
Synonyms |
Densil P-d6 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Dithio 2,2 Bis N Methylbenzamide D6
Deuterium (B1214612) Incorporation Methodologies in Bis-Thioamide Syntheses
The introduction of deuterium into a target molecule can be achieved through various methods, ranging from direct hydrogen-deuterium (H-D) exchange to the use of deuterated building blocks. For a molecule like Dithio-2,2'-bis(N-methylbenzamide)-d6, where the six deuterium atoms are located on the two N-methyl groups, strategies must be selected to ensure specific and efficient labeling.
Hydrogen-deuterium exchange (HDX) is a fundamental reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium source, typically deuterium oxide (D₂O). wikipedia.org While labile protons, such as those on amide nitrogens, exchange readily in D₂O, non-labile C-H bonds often require catalysts like acids, bases, or metals to facilitate the exchange. wikipedia.orgthermofisher.com
The rate of exchange for amide hydrogens is dependent on factors like solvent accessibility, temperature, and pH, with the minimum exchange rate occurring around pH 2.5. upenn.edunih.gov By quenching the reaction through rapid cooling and acidification, the incorporated deuterium can be "locked" in place. thermofisher.comyoutube.com This principle is the basis of HDX Mass Spectrometry (HDX-MS), a powerful technique for studying protein structure and dynamics. thermofisher.comnih.gov While often used analytically, preparative H-D exchange can be employed to produce deuterated compounds, provided the target C-H bonds can be activated. wikipedia.org For the N-methyl groups in the target molecule, direct H-D exchange would require conditions that specifically activate these C-H bonds without affecting the aromatic rings.
Modern synthetic chemistry offers sophisticated catalytic methods for deuterium incorporation with high precision. These approaches are particularly relevant for preparing complex deuterated molecules.
Electrocatalytic Deuteration: Electrochemical methods provide a powerful tool for molecular editing using electrons as traceless reagents. rsc.org Research has demonstrated the efficient α-deuteration of amides via H-D exchange under mild, neutral conditions, showcasing its utility in the late-stage modification of drug molecules. rsc.orgresearchgate.net Furthermore, scalable electrocatalytic methods have been developed for the reductive deuteration of arenes and heteroarenes using D₂O, which could be adapted for precursor molecules. nih.gov These techniques suggest a potential pathway for deuterating precursors to the target molecule under controlled conditions.
Transition Metal-Catalyzed Deuteration: Transition metals are widely used to catalyze H-D exchange by activating C-H bonds. researchgate.net A variety of metals, including iridium, rhodium, ruthenium, and palladium, have been successfully employed. researchgate.net Palladium catalysis, in particular, has enabled the nondirected late-stage deuteration of a wide range of arenes with excellent functional group tolerance, using D₂O as the deuterium source. acs.org Other systems, such as cobalt(II) catalysts, have been used for the specific C-H deuteromethoxylation of benzamides. mdpi.com The choice of metal and ligand is crucial for controlling the selectivity of the deuteration process. researchgate.netacs.org For the synthesis of this compound, a transition-metal catalyst could potentially be used to activate the N-methyl C-H bonds for exchange with a deuterium source.
A summary of relevant catalytic deuteration methods is presented below.
| Catalytic System | Substrate Type | Deuterium Source | Key Features | Reference(s) |
| Palladium with N-Acylsulfonamide Ligand | Arenes | D₂O | Nondirected, high functional group tolerance, late-stage deuteration. | acs.org |
| Cobalt(II) | Benzamides | CD₃OD | Catalyzes C-H deuteromethoxylation. | mdpi.com |
| Heavy Alkali Metal Amides (e.g., CsN(SiMe₃)₂) | Aromatic & Heteroaromatic Compounds | DMSO-d₆ | Directs deuteration ortho to specific functional groups. | acs.org |
| Electrochemical Cell | Amides, α,β-Unsaturated Carbonyls | CD₃CN, D₂O | Selective α-deuteration under mild, neutral conditions. | rsc.orgresearchgate.net |
| Iridium (e.g., Crabtree's catalyst) | Various | D₂ Gas | Homogeneous catalysis based on reversible oxidative addition. | researchgate.net |
Achieving chemo- and regioselectivity is critical to ensure that deuterium is incorporated only at the desired positions. For this compound, the goal is the selective deuteration of the two N-methyl groups.
This is typically achieved not by late-stage exchange on the final molecule, but by using a deuterated precursor. The synthesis of a deuterated N-methyl benzamide (B126) derivative, specifically N-(methyl-d3)-2-mercaptobenzamide, would be a logical intermediate. This precursor could then be oxidized to form the final dithio-linked product. The synthesis of such a precursor would involve the reaction of a 2-mercaptobenzoyl derivative with a deuterated methylamine (B109427) (CD₃NH₂) or the methylation of a 2-mercaptobenzamide with a deuterated methylating agent (e.g., iodomethane-d3). Using deuterated building blocks in this manner guarantees perfect chemo- and regioselectivity, as well as high levels of isotopic incorporation from the start.
Novel Synthetic Pathways to Isotopically Labeled Dithioamide Systems
Proposed Synthetic Pathway:
Preparation of 2-Mercapto-N-methylbenzamide: The non-deuterated scaffold can be prepared from 2,2'-dithiobis(N-methylbenzamide). This starting material can be reduced using a reducing agent like zinc in acidic solution to yield 2-mercapto-N-methyl-benzamide. lookchem.com
Amide Formation with a Deuterated Amine: A more direct and selective approach begins with a derivative of 2-mercaptobenzoic acid (or its disulfide, 2,2'-dithiosalicylic acid). The carboxylic acid can be activated (e.g., by conversion to an acid chloride or using peptide coupling reagents) and then reacted with methylamine-d3 (CD₃NH₂) to form N-(methyl-d3)-2-mercaptobenzamide. This method ensures the deuterium is precisely located on the methyl group.
Oxidative Coupling: The resulting deuterated thiol, N-(methyl-d3)-2-mercaptobenzamide, can then be oxidized to form the desired disulfide bridge. Mild oxidizing agents are typically used for this transformation to avoid over-oxidation or side reactions. This step yields the final product, this compound.
This building-block approach is generally preferred for producing specifically labeled compounds as it avoids issues with selectivity and incomplete exchange that can arise with late-stage H-D exchange methods. nih.gov
Methodologies for Isotopic Purity Enhancement in Synthesized this compound
Ensuring the isotopic purity of a labeled compound is as crucial as its chemical purity. This involves both accurate analysis of the isotopic enrichment and effective purification methods to remove any non-deuterated or partially deuterated species.
Analysis of Isotopic Enrichment: The primary techniques for determining isotopic purity and the position of deuterium labels are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net
HR-MS: This technique can precisely measure the mass of the synthesized compound. By analyzing the isotopic distribution of the molecular ion peak, one can calculate the percentage of deuterium incorporation. rsc.orgnih.gov The high resolution allows for the clear separation of isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov
NMR Spectroscopy: Both ¹H and ²H NMR can be used to confirm the location of the deuterium labels. In the ¹H NMR spectrum, the disappearance of the signal corresponding to the N-methyl protons would indicate successful deuteration. ¹³C NMR can also be used to observe changes in the carbon signals adjacent to the deuterium atoms. rsc.orgwikipedia.org
| Analytical Technique | Information Provided | Key Advantages | Reference(s) |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment (%D), distribution of isotopologues (d₀, d₁, d₂, etc.). | High sensitivity, low sample consumption, rapid analysis. | rsc.orgresearchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Location of deuterium labels, structural integrity, relative isotopic purity. | Provides detailed structural information, confirms position of labels. | rsc.orgwikipedia.org |
Purification and Isotopic Enrichment Enhancement: Standard chemical purification methods are employed to isolate the desired deuterated compound from starting materials, reagents, and byproducts. For amide compounds, certain techniques are particularly effective.
Recrystallization: This is often the method of choice for purifying solid amides. It can be more efficient than chromatography, which may lead to significant product loss on the stationary phase. researchgate.net Selecting an appropriate solvent system where the desired d6-compound has lower solubility than the d0-d5 impurities at cooler temperatures can effectively enhance isotopic purity.
Chromatography: While potentially leading to yield loss, flash chromatography is a powerful tool for separating complex mixtures. biotage.com For challenging purifications of amides, specialized media such as strong cation exchange (SCX) cartridges can be used to trap the target compound, allowing impurities to be washed away, before the pure product is eluted with a basic solution. biotage.com
By combining a selective synthetic strategy with rigorous analytical and purification methods, this compound can be prepared with high chemical and isotopic purity, making it suitable for its intended advanced research applications.
Sophisticated Spectroscopic Investigations and Isotopic Effects of Dithio 2,2 Bis N Methylbenzamide D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Isotopic Exchange Studies
NMR spectroscopy stands as a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For a molecule like Dithio-2,2'-bis(N-methylbenzamide)-d6, which features two N-methyl-d3 (-N(CD₃)) groups, NMR would provide critical insights into its structure and the consequences of isotopic labeling.
High-Resolution ¹H, ¹³C, and ²D NMR Analyses for Detailed Structural Elucidation
A detailed structural elucidation of this compound would rely on a combination of ¹H, ¹³C, and ²D NMR spectroscopy.
The ¹H NMR spectrum would be characterized by the absence of the N-methyl proton signal that appears in its non-deuterated counterpart. The spectrum would be dominated by signals from the aromatic protons on the two benzamide (B126) rings. Based on the structure of the parent compound, these would appear as a complex set of multiplets in the aromatic region (typically δ 7.0–8.0 ppm). The exact chemical shifts and coupling patterns would be sensitive to the molecule's conformation, particularly the dihedral angle of the disulfide bridge.
The ¹³C NMR spectrum provides information on the carbon framework. In the deuterated compound, the most significant feature would be the signal for the N-methyl carbon. Due to coupling with deuterium (B1214612) (spin I=1), this carbon signal would appear as a multiplet (a 1:3:6:7:6:3:1 septet for a CD₃ group) at a characteristically upfield-shifted position compared to the non-deuterated N-methyl carbon. The other carbon signals, including the carbonyl and aromatic carbons, would also be present.
²D (Deuterium) NMR spectroscopy would show a single resonance corresponding to the deuterium nuclei in the -N(CD₃) groups. sigmaaldrich.com The chemical shift in ²D NMR is nearly identical to that of the corresponding proton in ¹H NMR. sigmaaldrich.com This technique would be primarily used to confirm the site of deuteration and determine the isotopic purity of the compound. sigmaaldrich.com
Table 1: Predicted NMR Signal Assignments for this compound This table is predictive and based on general spectroscopic principles, as specific experimental data is unavailable.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 | Multiplets (d, t, dd) | Complex pattern due to coupling between adjacent aromatic protons. |
| ¹³C | Carbonyl (C=O) | ~165 - 170 | Singlet | Typical range for an amide carbonyl. |
| ¹³C | Aromatic (Ar-C) | ~120 - 140 | Singlets | Multiple signals corresponding to the different aromatic carbons. |
| ¹³C | N-Methyl (N-CD₃) | ~25 - 30 | Multiplet (septet) | Upfield isotope shift and C-D coupling are expected. |
| ²D | N-Methyl (N-CD₃) | ~2.9 - 3.0 | Singlet | Confirms deuteration site. Chemical shift similar to ¹H signal in the parent compound. |
Investigations of Deuterium Isotope Effects on Chemical Shifts and Coupling Constants
Deuterium substitution is known to cause small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect (DIE). fu-berlin.denih.govnih.gov These effects are transmitted through bonds and space and are valuable for structural and conformational analysis. rsc.org
For this compound, the primary isotope effect would be observed on the attached nitrogen (¹⁵N), while secondary isotope effects would be seen on the adjacent carbonyl carbon (²ΔC(D)), and to a lesser extent, on the aromatic carbons (³ΔC(D), ⁴ΔC(D), etc.). fu-berlin.dersc.org Typically, the largest effect is a one-bond isotope shift on the directly attached carbon, which manifests as an upfield shift (negative Δδ). rsc.org Two- and three-bond isotope effects are generally smaller. The magnitude of these shifts can sometimes be correlated with molecular geometry and hydrogen bonding interactions, although in this case, the deuteration is not at a hydrogen-bonding site. fu-berlin.de
Two-Dimensional NMR Methodologies for Complex Spectral Assignment and Connectivity Research
Two-dimensional (2D) NMR experiments would be indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between scalar-coupled protons. It would be used to trace the connectivity of the protons within each aromatic ring system, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal, greatly simplifying the assignment of the crowded aromatic region of the ¹³C spectrum.
Vibrational Spectroscopy (Infrared and Raman) for Probing Deuteration-Induced Band Shifts and Molecular Interactions
Analysis of Vibrational Modes and Their Perturbation by Deuterium Substitution
In this compound, the deuteration of the N-methyl groups would most significantly affect the C-H stretching and bending modes associated with this group.
C-H Stretching: In the non-deuterated compound, the N-CH₃ stretching vibrations would appear around 2800-3000 cm⁻¹. Upon deuteration to N-CD₃, these modes would shift to significantly lower frequencies (approximately 2100-2250 cm⁻¹) due to the heavier mass of deuterium. This is a predictable shift based on the harmonic oscillator approximation (ν ∝ 1/√μ, where μ is the reduced mass).
Bending Modes: Similarly, the CH₃ bending (scissoring and rocking) vibrations, typically found in the 1350-1470 cm⁻¹ region, would also shift to lower wavenumbers.
Other key vibrational modes, such as the C=O stretch (Amide I band, ~1650 cm⁻¹), the N-H bend coupled with C-N stretch (Amide II band, ~1550 cm⁻¹), and the S-S stretch (~500-550 cm⁻¹), would be less affected, although minor shifts due to changes in electronic and coupling effects are possible.
Correlating Vibrational Frequencies with Theoretical Calculations for Conformational Insights
To gain deeper insights, experimental IR and Raman spectra are often compared with theoretical vibrational frequencies calculated using methods like Density Functional Theory (DFT). ias.ac.innih.gov By calculating the theoretical spectra for different possible conformers (e.g., different rotational isomers around the S-S bond), researchers can determine which conformation best matches the experimental data.
For this compound, theoretical calculations would be essential. They would allow for the precise prediction of the vibrational frequencies for both the deuterated and non-deuterated forms. Comparing the calculated isotopic shifts with the experimental shifts would provide definitive assignments for the N-methyl group vibrations and offer insights into the molecule's preferred conformation and the subtle electronic effects of deuteration on the benzamide framework. ias.ac.innih.gov Unfortunately, no such combined experimental and theoretical studies for this specific compound are currently available.
Mass Spectrometry Techniques for Isotopic Purity Verification and Fragmentation Pathway Elucidation
Mass spectrometry (MS) stands as a cornerstone analytical technique in the characterization of isotopically labeled compounds such as this compound. Its application is twofold: it provides indispensable data for verifying the isotopic enrichment and purity of the synthesized compound, and it allows for the detailed elucidation of its molecular structure through controlled fragmentation experiments. rsc.org Tandem mass spectrometry (MS/MS), in particular, offers profound insights into the molecule's structural integrity and connectivity by breaking down a selected ion and analyzing its constituent fragments. wikipedia.orgnih.gov The combination of high-resolution mass analysis and fragmentation studies delivers a comprehensive characterization critical for the use of such labeled compounds in advanced research.
High-resolution mass spectrometry (HRMS) is a powerful method for determining the isotopic purity of deuterated compounds. nih.gov Instruments with high resolving power, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can distinguish between molecules that have the same nominal mass but different exact masses due to the presence of various isotopes. nih.gov This capability is essential for creating an "isotopic fingerprint" of this compound.
The process involves analyzing the compound via a soft ionization technique like electrospray ionization (ESI) to produce protonated molecular ions, [M+H]+. researchgate.net The mass spectrometer then measures the m/z (mass-to-charge ratio) of these ions with high precision. For this compound, the analysis focuses on the relative abundances of the different isotopologue ions, from the unlabeled (d0) to the fully labeled (d6) species. nih.gov
The isotopic purity is calculated by comparing the observed relative intensity of the target d6 isotopologue to the intensities of the other, less-deuterated species (d0-d5). rsc.org This provides a quantitative measure of isotopic enrichment, which is a critical parameter for the compound's application. researchgate.net The high accuracy of HRMS ensures that the measured isotopic distribution can be confidently compared against the theoretically calculated distribution. nih.gov
Interactive Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound
This table outlines the theoretical exact masses for the protonated molecular ions of the various isotopologues of Dithio-2,2'-bis(N-methylbenzamide). This "isotopic fingerprint" is the basis for experimental verification of isotopic purity using HRMS.
| Isotopologue | Molecular Formula | Exact Mass (Da) |
| d0 | C₁₆H₁₇N₂O₂S₂⁺ | 333.0726 |
| d1 | C₁₆H₁₆DN₂O₂S₂⁺ | 334.0789 |
| d2 | C₁₆H₁₅D₂N₂O₂S₂⁺ | 335.0852 |
| d3 | C₁₆H₁₄D₃N₂O₂S₂⁺ | 336.0914 |
| d4 | C₁₆H₁₃D₄N₂O₂S₂⁺ | 337.0977 |
| d5 | C₁₆H₁₂D₅N₂O₂S₂⁺ | 338.1040 |
| d6 | C₁₆H₁₁D₆N₂O₂S₂⁺ | 339.1102 |
Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to structurally characterize molecules by fragmenting a selected precursor ion. wikipedia.org In this process, the protonated molecular ion of this compound ([M+H]⁺, m/z 339.11) is isolated in the mass spectrometer and collided with an inert gas like argon or nitrogen. This collision converts kinetic energy into internal energy, causing the ion to break apart at its weakest chemical bonds. wikipedia.org The resulting fragment ions are then mass-analyzed to piece together the molecule's structure. nih.gov
The fragmentation pattern provides a roadmap of the molecule's architecture. For this compound, the most probable fragmentation pathways involve the cleavage of the disulfide (S-S) bond and the amide linkages. researchgate.netresearchgate.net Analysis of the mass spectrum of the non-deuterated analogue, 2,2'-Dithiobis(N-methylbenzamide), reveals key fragments that help predict the behavior of the d6 variant. massbank.eu
Cleavage of the central disulfide bond is a characteristic fragmentation pathway for such compounds. This would result in a fragment ion containing one of the N-methylbenzamide rings. Subsequent fragmentations, such as the loss of neutral molecules, provide further structural detail. nih.gov Because the deuterium labels in this compound are on the two N-methyl groups, any fragment retaining one of these groups will exhibit a mass shift of +3 Da compared to its non-deuterated counterpart. This predictable mass shift is a powerful tool for confirming the location of the deuterium labels within the molecule. core.ac.uk
Interactive Table 2: Proposed Major Fragment Ions from CID of [this compound+H]⁺
This table details the expected major fragment ions from the CID analysis of the deuterated compound, based on known fragmentation pathways of related structures. researchgate.netmassbank.eu The m/z values are calculated for the d6-labeled fragments.
| Proposed Fragment Ion Structure | Molecular Formula of Fragment | Calculated m/z (Da) | Fragmentation Pathway |
| [C₇H₄(CD₃)NCOS]⁺ | C₈H₄D₃NOS⁺ | 169.04 | Cleavage of the S-S disulfide bond. |
| [C₇H₅(CD₃)NCO]⁺ | C₈H₅D₃NO⁺ | 138.07 | Loss of S from the m/z 169 fragment. |
| [C₇H₄(CD₃)N]⁺ | C₈H₄D₃N⁺ | 122.08 | Loss of CO from the m/z 138 fragment. |
Theoretical and Computational Explorations of Dithio 2,2 Bis N Methylbenzamide D6
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dithio-2,2'-bis(N-methylbenzamide)-d6, these methods can predict its geometry, electronic structure, and spectroscopic characteristics, offering a window into the effects of deuteration.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
A key parameter that can be investigated is the sulfur-sulfur bond length, which is a critical feature of the disulfide bridge. For compounds of this nature, the S-S bond length is typically in the range of 2.03 to 2.05 Å. DFT calculations would be able to predict this value with high accuracy for the d6 isotopologue and compare it to the non-deuterated form.
| Calculated Geometric Parameter | Predicted Value/Range |
| S-S Bond Length | 2.03 - 2.05 Å (Typical for related compounds) |
| Dihedral Angle (C-S-S-C) | Not available in literature |
| N-CD₃ Bond Length | Not available in literature |
| N-CH₃ Bond Length (parent) | Not available in literature |
This table is based on general values for similar compounds and would be populated with specific data from DFT studies on this compound if they were available.
Ab Initio Methods for Predicting Spectroscopic Parameters in Deuterated Systems
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are particularly useful for predicting spectroscopic parameters. For this compound, these methods could be employed to predict vibrational frequencies, which would be significantly different from the parent compound due to the heavier deuterium (B1214612) atoms.
Specifically, the C-D stretching and bending frequencies in the N-methyl-d3 groups would be at lower wavenumbers compared to the C-H vibrations in the non-deuterated compound. This shift is a direct consequence of the increased mass of deuterium and is a hallmark of isotopic labeling. Predicting these shifts through ab initio calculations would be invaluable for interpreting experimental infrared (IR) and Raman spectra of the deuterated compound.
Furthermore, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. While the effect of deuterium substitution on the ¹³C NMR spectrum is generally small (a secondary isotope effect), it can be calculated and used to confirm the positions of deuteration.
| Spectroscopic Parameter | Predicted Effect of Deuteration |
| C-D Vibrational Frequencies | Lower frequency compared to C-H vibrations |
| ¹³C NMR Chemical Shifts (adjacent carbons) | Minor upfield or downfield shifts (secondary isotope effect) |
| ¹H NMR Chemical Shifts | Absence of signals from the N-methyl groups |
This table outlines the expected trends from ab initio calculations on this compound.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and interactions with its environment over time.
Investigating Solution-Phase Behavior and Solvent Effects on Deuterated Dithiobenzamides
Molecular dynamics simulations of this compound in various solvents would be instrumental in understanding its solution-phase behavior. By simulating the molecule's movement and interactions with solvent molecules, MD can reveal information about its solvation shell, preferred conformations in solution, and the influence of the solvent on its dynamic structure. The deuteration of the N-methyl groups could subtly affect the molecule's hydrophobicity and its interactions with protic and aprotic solvents, which could be quantified through MD simulations.
Analysis of Conformational Space and Torsional Barriers
This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to sample this conformational space extensively, identifying the most stable conformers and the energetic barriers between them. A key area of interest would be the torsional barrier around the S-S bond and the amide C-N bonds. While the electronic differences between C-H and C-D bonds are negligible in this context, the subtle changes in mass and zero-point energy due to deuteration could have a minor influence on the dynamics of conformational changes, which could be explored through detailed MD studies.
Computational Studies on Deuterium Isotope Effects on Reaction Pathways and Equilibria
The primary motivation for synthesizing deuterated compounds is often to study kinetic isotope effects (KIEs), which can provide profound insights into reaction mechanisms.
Computational studies are essential for predicting and interpreting deuterium isotope effects. For this compound, theoretical calculations could be used to model hypothetical reaction pathways where the N-methyl groups are involved. For instance, in a reaction involving the cleavage of a C-H bond from the N-methyl group, the corresponding C-D bond in the deuterated compound would be stronger and require more energy to break. This would result in a primary kinetic isotope effect (kH/kD > 1), slowing down the reaction rate.
Even when the C-D bonds are not directly broken in a reaction, secondary isotope effects can be observed. These arise from changes in the vibrational frequencies of the molecule between the reactant and transition state. Computational models can calculate these vibrational frequencies and thus predict the magnitude of secondary KIEs. For this compound, this could be relevant in reactions where the steric or electronic environment around the N-methyl groups changes during the reaction.
Although specific experimental or computational studies on the reaction pathways of this compound are not currently documented in the literature, the theoretical framework for such investigations is well-established.
Mechanistic Investigations and Reactivity Studies Involving Dithio 2,2 Bis N Methylbenzamide D6
Elucidating Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Deuterium (B1214612) KIEs are the most commonly studied and can be classified as primary or secondary. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, whereas a secondary KIE involves isotopic substitution at a position not directly involved in bond-breaking or -forming. wikipedia.org
Experimental Determination of Primary and Secondary Deuterium Isotope Effects
No published studies were found that experimentally determine the primary or secondary deuterium isotope effects for reactions involving Dithio-2,2'-bis(N-methylbenzamide)-d6. Such experiments would typically involve comparing the reaction rates of the deuterated compound with its non-deuterated counterpart (protologue) under identical conditions.
Theoretical Interpretation of KIE Data for Transition State Analysis
In the absence of experimental KIE data for this compound, no theoretical interpretations or transition state analyses are available. Theoretical studies, often employing density functional theory (DFT), are used to calculate expected KIEs for proposed mechanisms, and agreement with experimental values can provide strong evidence for a particular transition state structure. rutgers.edu
Role of Deuteration in Modulating Redox Potentials and Electron Transfer Mechanisms
Isotopic substitution can influence redox potentials and electron transfer processes, often due to the effect of the heavier isotope on molecular vibrations. nih.gov The disulfide bond in the parent molecule, Dithio-2,2'-bis(N-methylbenzamide), is known to be redox-sensitive. However, no research was found that specifically investigates how the deuteration in this compound modulates these properties or its electron transfer mechanisms. Such studies would be crucial for understanding its behavior in biological systems or electrochemical applications.
Investigations into the Reactivity of Thioamide and Dithioamide Functionalities with Deuterium Labeling
Thioamides are versatile functional groups in organic synthesis and are known to be more reactive than their amide counterparts. nih.govspringerprofessional.de Deuterium labeling is a common strategy for probing the mechanisms of reactions involving these groups. However, there are no specific studies in the available literature that focus on the reactivity of the thioamide or dithioamide functionalities of this compound.
Studies on Ligand Binding Mechanisms and Coordination Geometries with Metal Centers
The parent compound is known to form complexes with metal ions. ontosight.ai The use of isotopically labeled ligands can be a subtle probe for investigating metal-ligand interactions and coordination geometries, often using techniques like vibrational spectroscopy (FTIR) or NMR.
Analysis of Metal-Ligand Interactions Using Deuterated Probes
No literature is available that utilizes this compound as a deuterated probe to analyze its interactions with metal centers. Such research would provide insight into the electronic and steric properties of the coordination complexes formed.
Future Research Directions and Emerging Paradigms for Dithio 2,2 Bis N Methylbenzamide D6
Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Deuterated Thioamides
The synthesis of deuterated thioamides, including Dithio-2,2'-bis(N-methylbenzamide)-d6, presents a specialized challenge that invites innovation in synthetic methodology. While traditional methods for thioamide synthesis, such as the Willgerodt–Kindler reaction or thionation of amides with reagents like Lawesson's reagent, are well-established, their application to deuterated analogues requires careful consideration of isotope scrambling and efficiency. nih.govchemrxiv.org
Future research will likely focus on developing more sustainable and practical synthetic routes. nih.gov Key areas of exploration include:
Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents (DES), has shown promise for the synthesis of thioamides, offering high yields and the potential for solvent recycling. rsc.orgresearchgate.net Adapting these catalyst-free systems for the synthesis of deuterated compounds could provide a greener pathway, minimizing waste and avoiding harsh reagents. rsc.orgresearchgate.net
Catalyst-Free and Solvent-Free Reactions: Methods that avoid catalysts or organic solvents are highly desirable. nih.gov For instance, the reaction of arylacetic acids with amines and elemental sulfur has been shown to produce thioamides under solvent-free conditions. nih.govorganic-chemistry.org Investigating the applicability of such protocols to deuterated starting materials is a logical next step.
Late-Stage Deuteration: Developing methods for the selective introduction of deuterium (B1214612) into a pre-formed thioamide scaffold is another promising direction. This could involve novel organocatalytic methods or transition-metal-catalyzed H-D exchange reactions, using D₂O as an inexpensive and readily available deuterium source. nih.gov
Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters, improving safety and scalability for the synthesis of specialized labeled compounds.
These novel synthetic strategies aim to make deuterated thioamides more accessible for research and development.
Table 1: Comparison of Thioamide Synthetic Methodologies
| Method | Description | Advantages | Potential for Deuteration |
|---|---|---|---|
| Willgerodt-Kindler Reaction | Reaction of an aryl alkyl ketone with elemental sulfur and an amine to form a thioamide. chemrxiv.org | Well-established, uses readily available starting materials. | Requires deuterated starting materials; potential for isotope scrambling at high temperatures. |
| Thionation of Amides | Conversion of an amide to a thioamide using a thionating agent like Lawesson's Reagent or P₄S₁₀. organic-chemistry.org | Direct conversion of a common functional group. | Can be applied after synthesis of the deuterated amide precursor. |
| Three-Component Reactions | Combining aldehydes/ketones, amines, and sulfur in one pot. rsc.org | High atom economy, operational simplicity. rsc.orgorganic-chemistry.org | Adaptable by using deuterated aldehydes or amines. |
| Green Synthesis in DES | Using deep eutectic solvents as a recyclable and biodegradable reaction medium. rsc.orgresearchgate.net | Environmentally friendly, often catalyst-free, high yields. rsc.orgresearchgate.net | Promising for clean synthesis with deuterated substrates. |
Integration of Advanced Machine Learning and Artificial Intelligence in Predicting Dithiobenzamide Reactivity and Properties
The complexity of chemical reactions and molecular properties makes them prime candidates for analysis by machine learning (ML) and artificial intelligence (AI). chemai.iodartmouth.edu For dithiobenzamides, and specifically their deuterated analogues, AI/ML models can accelerate discovery and deepen understanding without the need for exhaustive experimentation.
Future directions in this area include:
Reactivity Prediction: ML models, particularly graph neural networks and random forest models, can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. researchgate.netchemrxiv.org For this compound, this could involve predicting its stability under various conditions, its susceptibility to side reactions, or the yield of a synthetic step. researchgate.netnih.gov These models learn from molecular "fingerprints" or structural graphs to forecast reactivity. dartmouth.eduresearchgate.net
Property Prediction: AI can predict key physicochemical properties. For a deuterated compound, predicting the precise impact of the deuterium kinetic isotope effect (DKIE) on metabolic stability is a key application. nih.gov An ML model could be trained to correlate the position of deuteration with changes in metabolic pathways and rates of metabolite formation. nih.govnih.gov
Mechanism Elucidation: While AI does not reason in a human sense, it can identify subtle patterns in reaction data that suggest underlying mechanisms. nih.gov By analyzing how deuteration at the N-methyl position affects reactivity compared to other positions, an AI model could help distinguish between proposed mechanistic pathways.
The development of robust, predictive AI tools represents a paradigm shift, moving from heuristic-based chemistry to data-driven discovery. researchgate.netnih.gov
Table 2: Applications of AI/ML in Dithiobenzamide Research
| Application Area | AI/ML Approach | Potential Impact for this compound |
|---|---|---|
| Reaction Outcome | Neural networks trained on reaction databases (e.g., USPTO). nih.gov | Predicts major products, yields, and potential side reactions in synthesis or degradation. dartmouth.edu |
| Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) models. researchgate.net | Predicts properties like solubility, lipophilicity, and metabolic stability based on its deuterated structure. |
| Reactivity Indices | Regression models predicting electrophilicity and nucleophilicity. nih.gov | Maps chemical compatibility and predicts potential unwanted reactions with other molecules. nih.gov |
| Mechanism Analysis | Models analyzing kinetic data from standard and deuterated reactions. | Helps to validate or refute proposed reaction mechanisms by quantifying the kinetic isotope effect. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The unique structure of this compound, featuring a redox-active disulfide bond, aromatic rings, and thioamide groups, positions it at the crossroads of several scientific disciplines. nih.gov
Materials Science: Disulfide bonds can be reversibly cleaved under reducing conditions, a property that is highly attractive for creating self-healing polymers or stimuli-responsive materials. The thioamide groups are known to have a high affinity for certain metals, suggesting potential applications in sensor design or as ligands for novel catalysts. nih.gov The deuteration in the "-d6" analogue provides a unique spectroscopic handle for studying material dynamics and degradation pathways using techniques like neutron scattering. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations are essential for understanding the properties of thioamides that are difficult to measure experimentally. nih.govrsc.org For this compound, computational studies can:
Model the cis-trans isomerization barrier of the thioamide C-N bond. rsc.org
Calculate the bond dissociation energy of the C-D versus the C-H bond to predict the kinetic isotope effect. nih.gov
Simulate interactions with biological targets or material surfaces.
Organic Chemistry: The synergy between predictive computational models and practical organic synthesis creates a powerful research loop. rsc.org Theoretical predictions about novel, more stable, or more reactive dithiobenzamide structures can be rapidly tested and validated in the lab, accelerating the development of new functional molecules. rsc.org
This interdisciplinary approach ensures that fundamental chemical insights are translated into tangible applications.
Unexplored Mechanistic Aspects and Reactivity Profiles of Deuterated Dithiobenzamide Systems
The primary reason for synthesizing a deuterated compound like this compound is often to investigate reaction mechanisms. nih.gov The replacement of hydrogen with deuterium creates a stronger C-D bond, which slows down any reaction step where this bond is broken. nih.gov This phenomenon, the deuterium kinetic isotope effect (DKIE), is a powerful tool for mechanistic elucidation. researchgate.netresearchgate.net
For this compound, where the deuterium is on the N-methyl groups, several unexplored areas exist:
Chemical Degradation: The stability of the molecule under various chemical conditions (e.g., acidic, basic, oxidative) can be probed. If degradation involves the N-methyl group, the d6-analogue will degrade more slowly, providing clear evidence for the degradation mechanism.
Radical Reactions: The disulfide bond can participate in radical reactions. While the N-methyl groups are not directly involved, their deuteration could subtly influence the electronic properties of the entire molecule, potentially affecting the stability of radical intermediates. This can be investigated through advanced spectroscopic and computational methods.
By using this compound as a mechanistic probe, researchers can gain a more precise and fundamental understanding of its chemical and biological behavior. researchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Dithio-2,2'-bis(N-methylbenzamide) |
| Lawesson's Reagent |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dithio-2,2'-bis(N-methylbenzamide), and what key reaction parameters influence yield and purity?
- Methodology : The compound is synthesized via two primary routes:
- Oxidative coupling : Reacting thiosalicylic acid with methylamine to form the amide, followed by oxidation to create the disulfide bond .
- Multi-step pharmaceutical synthesis : Used as an intermediate in cancer drug production via Heck coupling, nitro reduction, and Sandmeyer iodination .
- Critical parameters include pH control during amidation, temperature for oxidation (60–80°C), and inert atmosphere to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Dithio-2,2'-bis(N-methylbenzamide)?
- Analytical workflow :
- NMR : Confirm methylamide protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.3–7.8 ppm) .
- HPLC-MS : Use C18 columns with methanol/water gradients (70:30) and ESI+ ionization (m/z 333.4 [M+H]⁺) for purity assessment .
- FTIR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (1650 cm⁻¹), and S-S (500 cm⁻¹) .
Q. How does the solubility profile of Dithio-2,2'-bis(N-methylbenzamide) inform experimental design for solution-phase applications?
- Solubility data :
- Slightly soluble in hot water (0.1–0.5 mg/mL at 80°C) .
- Highly soluble in oxygenated solvents (e.g., DMSO, DMF) due to polar amide groups .
Advanced Research Questions
Q. What mechanistic insights explain the dual functionality of Dithio-2,2'-bis(N-methylbenzamide) as a preservative and pharmaceutical intermediate?
- Preservative action : The disulfide bond hydrolyzes in aqueous systems to release thiols, which inhibit microbial growth via protein denaturation .
- Pharmaceutical role : Serves as a sulfur donor in Migita coupling reactions for Axitinib synthesis, enabling C-S bond formation in heterocycles .
- Contradiction analysis : While effective in coatings, its instability in acidic environments limits drug formulation compatibility .
Q. How can researchers optimize HPLC-MS parameters to resolve Dithio-2,2'-bis(N-methylbenzamide) from complex matrices?
- Method development :
- Column: C18 (2.1 × 150 mm, 3.5 µm).
- Mobile phase: 0.1% formic acid in acetonitrile/water (65:35).
- Detection: MRM transition 333.4 → 211.2 (collision energy 20 eV) .
Q. What experimental approaches are recommended to investigate the pH-dependent stability of Dithio-2,2'-bis(N-methylbenzamide) in preservation systems?
- Protocol :
- Prepare buffer solutions (pH 4–9).
- Incubate compound at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs).
- Quantify degradation via HPLC and track thiol release with Ellman’s assay .
Q. In crosslinking applications, how does the disulfide bridge influence reactivity compared to other dithio-based agents?
- Comparative analysis :
- Unlike DSP (dithio-bis-succinimidyl propionate), Dithio-2,2'-bis(N-methylbenzamide) lacks NHS esters, requiring carbodiimide activation for amine coupling .
- The aromatic backbone enhances UV stability but reduces aqueous solubility .
Q. What strategies address contradictory solubility data reported across experimental conditions?
- Resolution :
- Replicate solubility tests using standardized buffers (e.g., USP phosphate buffers).
- Characterize polymorphs via XRD, as crystalline forms may exhibit lower solubility than amorphous states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
